molecular formula C21H20O12 B3028008 6-Hydroxykaempferol 3-O-beta-D-glucoside CAS No. 145134-61-8

6-Hydroxykaempferol 3-O-beta-D-glucoside

Cat. No.: B3028008
CAS No.: 145134-61-8
M. Wt: 464.4 g/mol
InChI Key: DIYGQKBUNSAYQA-CZTZGLBASA-N
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Description

6-Hydroxykaempferol 3-O-beta-D-glucoside is a naturally occurring flavonoid glycoside. It is derived from kaempferol, a type of flavonoid known for its antioxidant properties. This compound is found in various plants and is known for its potential health benefits, including anti-inflammatory, antioxidant, and anticancer activities .

Mechanism of Action

Target of Action

Scutellarein 3-O-glucoside, also known as 6-Hydroxykaempferol 3-O-β-D-glucoside, primarily targets hypoxia-inducible factor-1 alpha (HIF-1α) and nuclear factor kappa B (NF-κB) . These targets play a crucial role in regulating cellular responses to hypoxia and inflammation, respectively .

Mode of Action

The compound interacts with its targets by regulating their expression at both the transcriptome and protein levels . This interaction results in the modulation of various signaling pathways, including the NF-κB/MAPK, IκBa/NF-κB, TRAF2/NF-κB, and PTEN/Akt/NF-κB pathways . These pathways are involved in the apoptotic program and cytokine inhibition .

Biochemical Pathways

Scutellarein 3-O-glucoside affects several biochemical pathways. It inhibits the reactive oxygen species/hypoxia-inducible factor-1α/vascular endothelial growth factor pathway , which is involved in angiogenesis. It also regulates the NF-κB/MAPK, IκBa/NF-κB, TRAF2/NF-κB, and PTEN/Akt/NF-κB pathways , which are involved in inflammation and apoptosis.

Pharmacokinetics

Scutellarein 3-O-glucoside undergoes rapid and extensive biotransformation in vivo . After administration, it is absorbed rapidly, and its pharmacokinetic profile fits a two-compartment open model . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties significantly impact its bioavailability .

Result of Action

The compound has been shown to have a wide range of pharmacological effects, including anti-inflammatory, antioxidant, cardioprotective, antidiabetic, neuroprotective, anticancer, and antimicrobial effects . It protects against endothelial injury induced by oxygen-glucose deprivation followed by reoxygenation (OGD/R), decreases apoptosis in human umbilical vein endothelial cells (HUVECs), and reverses the mRNA expression of pro-inflammatory cytokines .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Scutellarein 3-O-glucoside. For instance, hypoxic conditions can enhance its protective effects against endothelial injury . More research is needed to fully understand how various environmental factors influence the compound’s action.

Biochemical Analysis

Biochemical Properties

Scutellarein 3-O-glucoside plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, Scutellarein 3-O-glucoside has been shown to inhibit the activity of certain enzymes involved in oxidative stress pathways, such as NADPH oxidase, thereby reducing the production of reactive oxygen species (ROS) . Additionally, it interacts with proteins involved in inflammatory signaling pathways, such as NF-κB, leading to the modulation of cytokine expression and a reduction in inflammation .

Cellular Effects

Scutellarein 3-O-glucoside exerts various effects on different types of cells and cellular processes. It has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, Scutellarein 3-O-glucoside can activate the AMP-activated protein kinase (AMPK) pathway, leading to enhanced glucose uptake and improved insulin sensitivity in cells . Moreover, it has been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway and inhibiting the PI3K/Akt signaling pathway .

Molecular Mechanism

The molecular mechanism of Scutellarein 3-O-glucoside involves its interaction with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. Scutellarein 3-O-glucoside binds to the active sites of enzymes such as NADPH oxidase, inhibiting their activity and reducing ROS production . It also interacts with transcription factors like NF-κB, preventing their translocation to the nucleus and thereby inhibiting the expression of pro-inflammatory genes . Additionally, Scutellarein 3-O-glucoside can modulate the expression of genes involved in apoptosis and cell cycle regulation, contributing to its anticancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Scutellarein 3-O-glucoside have been observed to change over time. The compound exhibits good stability under physiological conditions, maintaining its bioactivity for extended periods . It can undergo degradation under certain conditions, such as exposure to high temperatures or acidic environments. Long-term studies have shown that Scutellarein 3-O-glucoside can exert sustained effects on cellular function, including prolonged inhibition of inflammatory pathways and sustained induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of Scutellarein 3-O-glucoside vary with different dosages in animal models. At low to moderate doses, the compound has been shown to exert beneficial effects, such as reducing oxidative stress, inflammation, and tumor growth . At high doses, Scutellarein 3-O-glucoside may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

Scutellarein 3-O-glucoside is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and bioactivity. The compound is metabolized primarily through phase II conjugation reactions, such as glucuronidation and sulfation, which enhance its solubility and facilitate its excretion . Additionally, Scutellarein 3-O-glucoside can modulate metabolic flux by influencing key enzymes involved in glycolysis and the tricarboxylic acid (TCA) cycle, thereby affecting cellular energy production and metabolism .

Transport and Distribution

Scutellarein 3-O-glucoside is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells via specific transporters, such as glucose transporters (GLUTs), and distributed to different cellular compartments . The compound can also bind to plasma proteins, such as albumin, which facilitates its transport in the bloodstream and distribution to target tissues . The localization and accumulation of Scutellarein 3-O-glucoside within cells can influence its bioactivity and therapeutic potential.

Subcellular Localization

The subcellular localization of Scutellarein 3-O-glucoside plays a significant role in its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria, where it exerts its antioxidant effects by scavenging ROS and protecting mitochondrial function . Additionally, Scutellarein 3-O-glucoside can undergo post-translational modifications, such as phosphorylation, which can influence its localization and activity within cells . Understanding the subcellular localization of Scutellarein 3-O-glucoside is essential for elucidating its mechanism of action and optimizing its therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxykaempferol 3-O-beta-D-glucoside typically involves the glycosylation of 6-hydroxykaempferol. This process can be achieved through enzymatic or chemical methods. Enzymatic glycosylation often uses glycosyltransferases, while chemical glycosylation involves the use of glycosyl donors and catalysts under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve extraction from plant sources or large-scale chemical synthesis. The extraction process includes solvent extraction, purification, and crystallization. Chemical synthesis on an industrial scale requires optimization of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxykaempferol 3-O-beta-D-glucoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

6-Hydroxykaempferol 3-O-beta-D-glucoside has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific glycosylation, which enhances its solubility and bioavailability compared to its aglycone form, kaempferol. This modification also influences its biological activities, making it a valuable compound for research and therapeutic applications .

Properties

IUPAC Name

5,6,7-trihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O12/c22-6-11-14(26)17(29)18(30)21(32-11)33-20-16(28)12-10(5-9(24)13(25)15(12)27)31-19(20)7-1-3-8(23)4-2-7/h1-5,11,14,17-18,21-27,29-30H,6H2/t11-,14-,17+,18-,21+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIYGQKBUNSAYQA-CZTZGLBASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C=C(C(=C3O)O)O)OC4C(C(C(C(O4)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C=C(C(=C3O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501304420
Record name 6-Hydroxykaempferol 3-glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501304420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145134-61-8
Record name 6-Hydroxykaempferol 3-glucoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145134-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Hydroxykaempferol 3-glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501304420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Hydroxykaempferol 3-O-beta-D-glucoside
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Reactant of Route 6
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